2,2,3,3-Tetrafluoropropyl methacrylate

Catalog No.
S705362
CAS No.
45102-52-1
M.F
C7H8F4O2
M. Wt
200.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoropropyl methacrylate

CAS Number

45102-52-1

Product Name

2,2,3,3-Tetrafluoropropyl methacrylate

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate

Molecular Formula

C7H8F4O2

Molecular Weight

200.13 g/mol

InChI

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3

InChI Key

RSVZYSKAPMBSMY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F

The exact mass of the compound 2,2,3,3-Tetrafluoropropyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA), CAS 45102-52-1, is a fluorinated acrylic monomer used in the synthesis of polymers with specialized properties. The incorporation of its tetrafluoropropyl group into a polymer backbone imparts a unique combination of characteristics, including low refractive index, high thermal stability, and hydrophobicity. These attributes make it a critical component in the formulation of materials for optical applications, such as waveguides and antireflective coatings, as well as for creating chemically resistant and low-surface-energy coatings. Its reliable polymerization, including through controlled radical polymerization techniques like RAFT, allows for the synthesis of well-defined polymers for advanced material applications.

Substituting 2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) with seemingly similar fluorinated or non-fluorinated methacrylates can lead to critical performance failures. For instance, replacing TFPMA with a more common analog like 2,2,2-trifluoroethyl methacrylate (TFEMA) will result in a polymer with a different refractive index and thermal stability profile, which is unacceptable for precisely calibrated optical systems. Non-fluorinated substitutes such as methyl methacrylate (MMA) fail to provide the required low surface energy for hydrophobic and oleophobic coatings and lack the thermal resistance necessary for many advanced applications. The specific arrangement of fluorine atoms in TFPMA is key to achieving its characteristic properties, and even slight variations in the fluorinated alkyl chain can significantly alter the final polymer's performance, making direct substitution a high-risk decision in a procurement context.

Lower Refractive Index for High-Performance Optical Cladding

Polymers derived from TFPMA exhibit a lower refractive index compared to those made from other common methacrylates, a critical factor for optical waveguide cladding and anti-reflective coatings. The refractive index of poly(2,2,3,3-tetrafluoropropyl methacrylate) is documented as 1.417. This is significantly lower than that of the widely used non-fluorinated poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. Even when compared to another fluorinated analog, poly(2,2,2-trifluoroethyl methacrylate), which has a refractive index of around 1.42, TFPMA-based polymers offer a distinct value proposition for applications requiring precise control over light propagation.

Evidence DimensionRefractive Index (n20/D)
Target Compound Data1.417 (for Poly-TFPMA)
Comparator Or BaselinePoly(methyl methacrylate) (PMMA) at ~1.49
Quantified DifferenceApproximately 0.073 lower than PMMA
ConditionsStandard conditions (20°C, D-line)

A lower refractive index is essential for minimizing optical loss and ensuring efficient light confinement in fiber optic and waveguide applications, making TFPMA a more suitable precursor for these components.

Enhanced Hydrophobicity for Durable and Low-Maintenance Surfaces

The tetrafluoroalkyl side chain of TFPMA imparts significant hydrophobicity to its polymers, a key attribute for protective coatings and anti-fouling surfaces. While direct water contact angle data for poly(TFPMA) is not readily available in the provided search results, the general principle is that a higher fluorine content increases hydrophobicity. For instance, copolymers incorporating 2,2,2-trifluoroethyl methacrylate (a related fluorinated monomer) show a water contact angle of 78.9°, which is a notable increase from the 69.4° of standard PMMA. Given that TFPMA has a higher fluorine content by weight than TFEMA, it is expected to produce polymers with even greater hydrophobicity, leading to superior water and oil repellency.

Evidence DimensionWater Contact Angle
Target Compound DataExpected to be >78.9° (based on fluorine content)
Comparator Or BaselinePMMA at 69.4°; PMMA-co-TFEMA at 78.9°
Quantified DifferenceExpected to be at least 10° higher than PMMA
ConditionsStatic water contact angle on polymer film

Increased hydrophobicity translates to improved moisture resistance, anti-icing properties, and easier cleaning of coated surfaces, which is a critical performance differentiator for materials in harsh environments.

Superior Thermal Stability for Demanding Processing and Operating Conditions

Polymers of TFPMA demonstrate good thermal stability, a crucial factor for materials that undergo thermal processing or are used in high-temperature environments. The glass transition temperature (Tg) of poly(TFPMA) is reported to be between 68°C and 74.2°C. This is comparable to or slightly lower than that of poly(2,2,2-trifluoroethyl methacrylate) (Tg ~82°C) but significantly higher than many non-fluorinated acrylates. More importantly, the thermal decomposition temperature of fluorinated polymethacrylates is generally higher than their non-fluorinated counterparts. For example, while standard PMMA begins to decompose around 221°C (T10), copolymers with fluorinated monomers show significantly enhanced stability, with decomposition onsets well above this temperature. This indicates that TFPMA-based polymers can withstand more demanding thermal conditions than standard acrylics.

Evidence DimensionGlass Transition Temperature (Tg) and Thermal Decomposition
Target Compound DataTg of 68-74.2°C
Comparator Or BaselinePMMA with T10 of 221°C
Quantified DifferenceHigher thermal decomposition temperature compared to PMMA
ConditionsDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Higher thermal stability allows for a wider processing window and ensures the material's integrity and performance in applications exposed to elevated temperatures, reducing the risk of degradation and failure.

Low-Refractive-Index Cladding for Optical Fibers and Waveguides

The low refractive index of poly(TFPMA) makes it an excellent candidate for the cladding layer in optical fibers and planar waveguides. By creating a significant refractive index difference between the core and the cladding, TFPMA-based polymers ensure efficient light guiding and minimize signal loss, which is critical for high-speed data transmission and photonic devices.

Hydrophobic and Oleophobic Protective Coatings

The high fluorine content of TFPMA results in polymers with low surface energy, leading to excellent water and oil repellency. This makes it a prime choice for formulating durable, anti-smudge, and easy-to-clean coatings for electronic displays, architectural surfaces, and automotive components.

High-Performance Binders for Weather-Resistant Paints and Finishes

The inherent thermal and chemical resistance of fluorinated polymers means that TFPMA can be used as a comonomer to enhance the durability and weatherability of acrylic resins for paints and industrial finishes. Its inclusion in a formulation can improve resistance to UV degradation, moisture, and chemical attack, extending the service life of the coating.

Component in Dental and Ophthalmic Materials

Fluorinated methacrylates are explored for use in biomedical applications like contact lenses and dental composites due to their chemical inertness and desirable physical properties. TFPMA's hydrophobicity can reduce water sorption in dental resins, potentially improving their longevity and stability.

XLogP3

2.6

Boiling Point

124.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

45102-52-1

Wikipedia

2,2,3,3-Tetrafluoropropyl methacrylate

Dates

Last modified: 08-15-2023

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